5-amino-1-(3-hydroxy-2H-1,4-benzoxazin-7-yl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one
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Overview
Description
5-amino-1-(3-hydroxy-2H-1,4-benzoxazin-7-yl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one is a complex organic compound with a unique structure that includes multiple functional groups such as amino, hydroxy, benzoxazin, methoxyphenyl, thiazol, and pyrrol. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-(3-hydroxy-2H-1,4-benzoxazin-7-yl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 3-hydroxy-2H-1,4-benzoxazin and 4-(4-methoxyphenyl)-1,3-thiazol-2-amine. These intermediates are then subjected to condensation reactions, cyclization, and functional group modifications under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the benzoxazin ring can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reducing agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution reagents: Halogenating agents, alkylating agents
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of a nitro group would produce an amine.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The amino and hydroxy groups may form hydrogen bonds with biological molecules, while the benzoxazin and thiazol rings can interact with enzymes and receptors. These interactions can modulate biological processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 5-amino-1H-benzotriazole
- 4-(4-methoxyphenyl)-1,3-thiazol-2-amine
Uniqueness
Compared to similar compounds, 5-amino-1-(3-hydroxy-2H-1,4-benzoxazin-7-yl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one has a unique combination of functional groups that confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C22H18N4O4S |
---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
7-[3-hydroxy-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2H-pyrrol-1-yl]-4H-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C22H18N4O4S/c1-29-14-5-2-12(3-6-14)16-11-31-22(25-16)20-17(27)9-26(21(20)23)13-4-7-15-18(8-13)30-10-19(28)24-15/h2-8,11,23,27H,9-10H2,1H3,(H,24,28) |
InChI Key |
KPCZWIHZFVKDFM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)C3=C(CN(C3=N)C4=CC5=C(C=C4)NC(=O)CO5)O |
Origin of Product |
United States |
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